molecular formula C27H43N5O6 B14216736 L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- CAS No. 574749-74-9

L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl-

Cat. No.: B14216736
CAS No.: 574749-74-9
M. Wt: 533.7 g/mol
InChI Key: QZAJYGIMZBMZSY-AUHDTZKSSA-N
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Description

L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- is a peptide compound composed of the amino acids leucine, phenylalanine, alanine, and isoleucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified from the culture medium.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify the side chains of amino acids like leucine and phenylalanine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives.

Scientific Research Applications

L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding and aggregation.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-leucine: Another peptide with similar amino acid composition.

    L-Alanyl-L-leucine: A simpler peptide with fewer amino acids.

    L-Isoleucyl-L-alanyl-L-leucine: A peptide with a different sequence but similar amino acids.

Uniqueness

L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.

Properties

CAS No.

574749-74-9

Molecular Formula

C27H43N5O6

Molecular Weight

533.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H43N5O6/c1-7-16(4)22(26(36)31-21(27(37)38)13-15(2)3)32-24(34)18(6)29-23(33)17(5)30-25(35)20(28)14-19-11-9-8-10-12-19/h8-12,15-18,20-22H,7,13-14,28H2,1-6H3,(H,29,33)(H,30,35)(H,31,36)(H,32,34)(H,37,38)/t16-,17-,18-,20-,21-,22-/m0/s1

InChI Key

QZAJYGIMZBMZSY-AUHDTZKSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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